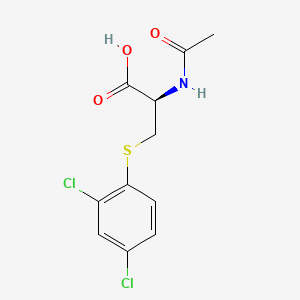
(1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane is a complex organosilicon compound It features a cyclohexyl group substituted with isopropyl and methyl groups, linked to a dimethoxymethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane typically involves the reaction of (2-Isopropyl-5-methylcyclohexyl) alcohol with dimethoxymethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common catalysts include Lewis acids such as titanium tetrachloride or boron trifluoride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the silane group, converting it to a silanol or further to a silane.
Substitution: The methoxy groups on the silicon atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halides like hydrogen chloride or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of silanols or silanes.
Substitution: Formation of substituted silanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of more complex organosilicon compounds
Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as bioactive molecules. The presence of silicon can influence the biological activity and pharmacokinetics of these derivatives.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its ability to form stable bonds with organic and inorganic substrates makes it valuable in material science.
Wirkmechanismus
The mechanism of action of (1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1alpha,2alpha,5beta)-
- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1alpha,2alpha,5beta)-
Comparison: Compared to similar compounds, (1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane is unique due to the presence of the dimethoxymethylsilane group. This group imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to form stable silicon-oxygen bonds. These properties make it more versatile in synthetic applications and material science.
Eigenschaften
CAS-Nummer |
83863-60-9 |
|---|---|
Molekularformel |
C13H28O3Si |
Molekulargewicht |
260.44 g/mol |
IUPAC-Name |
dimethoxy-methyl-[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxysilane |
InChI |
InChI=1S/C13H28O3Si/c1-10(2)12-8-7-11(3)9-13(12)16-17(6,14-4)15-5/h10-13H,7-9H2,1-6H3/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
WYRKROOFBMBLFW-YNEHKIRRSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)O[Si](C)(OC)OC)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)O[Si](C)(OC)OC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



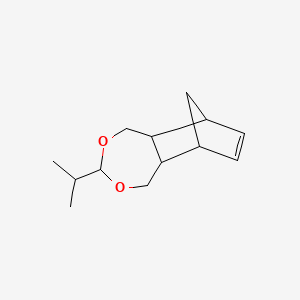
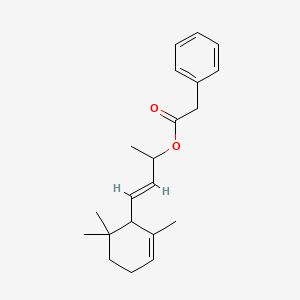
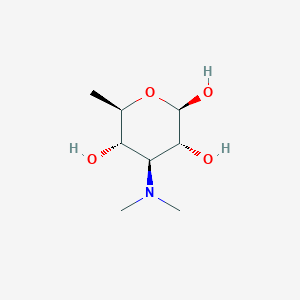

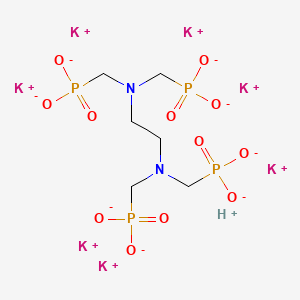
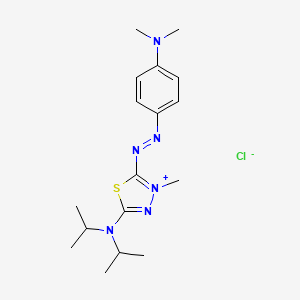


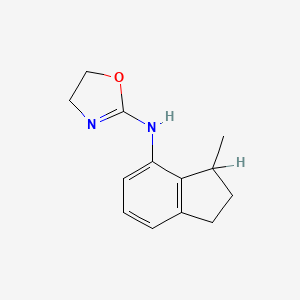
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)
